

# 2-Nitro-8,9-dihydro-5H-benzoannulen-7(6H)-one

## CAS number

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### Compound of Interest

Compound Name: 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

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An In-depth Technical Guide to 2-Nitro-8,9-dihydro-5H-benzo[a]cyclohepten-7(6H)-one

## Abstract

This technical guide provides a comprehensive overview of 2-Nitro-8,9-dihydro-5H-benzo[a]cyclohepten-7(6H)-one, a compound of significant interest for synthetic and medicinal chemistry. While a dedicated CAS number for this specific nitro-derivative is not cataloged, indicating it is not a widely commercialized substance, this guide establishes its scientific context through its parent scaffold, 8,9-dihydro-5H-benzo[a]cyclohepten-7(6H)-one (also known as 3-benzosuberone). We present a detailed, logical pathway for its synthesis, predict its physicochemical and spectroscopic properties, and explore its potential applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecular architecture.

## Introduction: The Benzo[a]cycloheptenone Scaffold

The benzo[a]cycloheptenone ring system, a seven-membered carbocycle fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Its conformational flexibility and synthetic tractability make it a valuable template for constructing complex molecules with diverse biological activities. The parent compound, 8,9-dihydro-5H-benzo[a]cyclohepten-7(6H)-one, serves as a critical starting material for numerous synthetic endeavors.<sup>[1]</sup> The introduction of a nitro (-NO<sub>2</sub>) group onto the aromatic ring, specifically at the 2-position, dramatically alters the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group

and a versatile functional handle, opening avenues for further derivatization or acting as a pharmacophore itself.[2][3]

Nitroaromatic compounds are pivotal in drug development, serving as key intermediates for the synthesis of amines or as active moieties in antimicrobial and anticancer agents.[2][4][5] Their ability to undergo bioreduction in hypoxic environments makes them particularly attractive for developing prodrugs that target solid tumors.[6] This guide provides the foundational knowledge to synthesize, characterize, and strategically utilize 2-Nitro-8,9-dihydro-5H-benzo[a]cyclohepten-7(6H)-one.

## Physicochemical and Structural Properties

As the target compound is not commercially cataloged, we first detail the properties of the known precursor and then provide predicted data for the nitrated derivative.

### Precursor: 8,9-dihydro-5H-benzo[a]cyclohepten-7(6H)-one

This compound is the logical starting point for the synthesis of its nitro-derivative.

Property	Value	Source
CAS Number	37949-03-4	[1][7][8][9][10]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O	[1][7][9]
Molecular Weight	160.21 g/mol	[1][7][9]
Appearance	Colorless crystals	[7]
Melting Point	43-44 °C	[7]
Boiling Point	97-98 °C at 0.4-0.5 Torr	[7]
<sup>1</sup> H-NMR (CDCl <sub>3</sub> )	7.23 (m, 4H, Ar-H), 2.91 (m, 4H, C5-H <sub>2</sub> , C9-H <sub>2</sub> ), 2.62 (m, 4H, C6-H <sub>2</sub> , C8-H <sub>2</sub> )	[7]

## Target Compound: 2-Nitro-8,9-dihydro-5H-benzo[a]cyclohepten-7(6H)-one (Predicted)

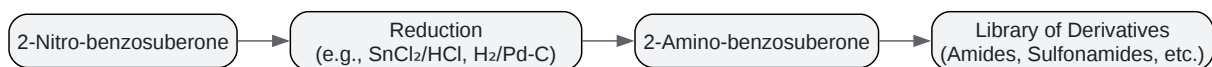
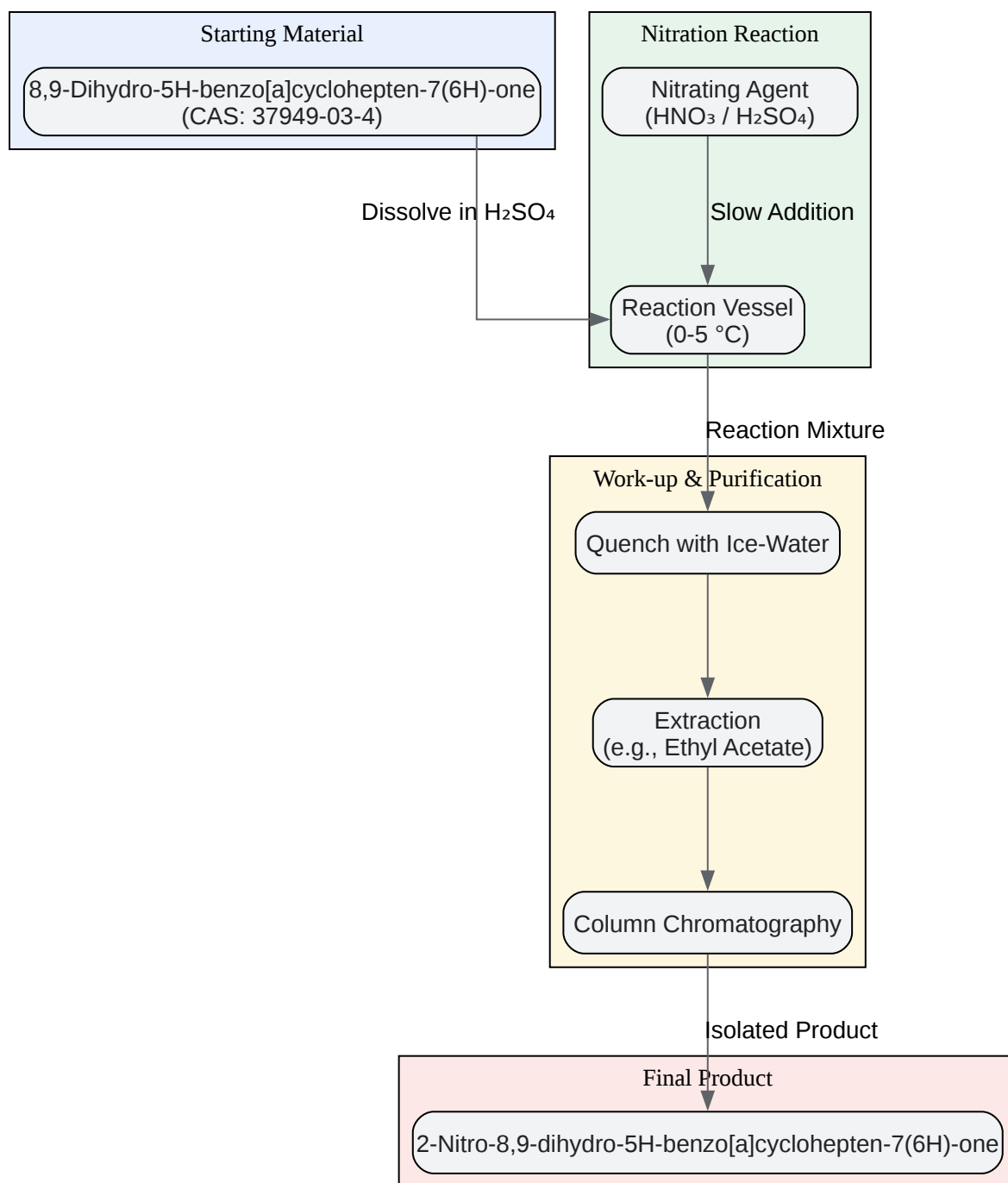
The introduction of a nitro group significantly modifies the parent compound's properties.

Property	Predicted Value	Justification
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>3</sub>	Addition of NO <sub>2</sub> , removal of H
Molecular Weight	205.21 g/mol	Calculated from formula
Appearance	Pale yellow solid	Typical for nitroaromatic compounds
Melting Point	Higher than precursor	Increased polarity and molecular weight
Solubility	Soluble in polar organic solvents (DMSO, DMF, Acetone)	Increased polarity
LogP	~2.0 - 2.5	Increased polarity reduces lipophilicity

## Proposed Synthesis: Electrophilic Aromatic Nitration

The most direct route to synthesize the title compound is through the electrophilic nitration of the parent benzosuberone. The regioselectivity of this reaction is critical. The aromatic ring is influenced by two competing directing groups: the weakly activating, ortho/para-directing fused alkyl ring and the deactivating, meta-directing ketone. However, nitration typically favors substitution para to the activating group, which corresponds to the 2-position in this ring system.

## Reaction Workflow Diagram



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